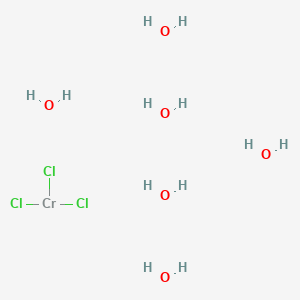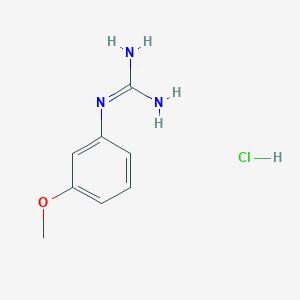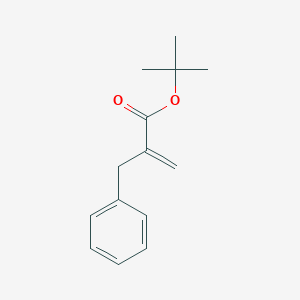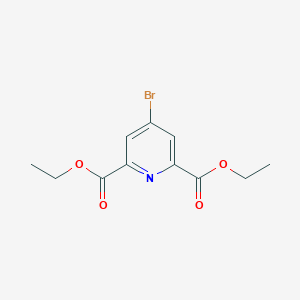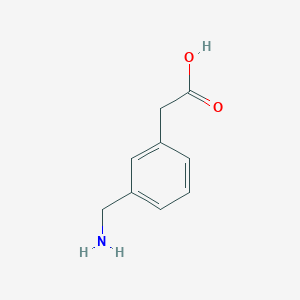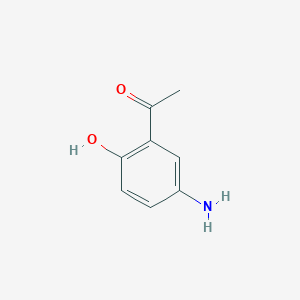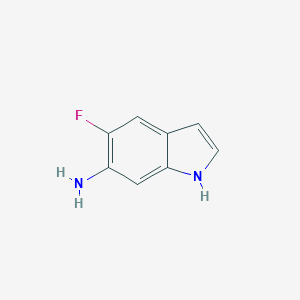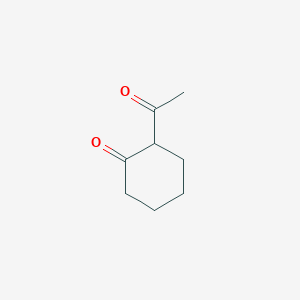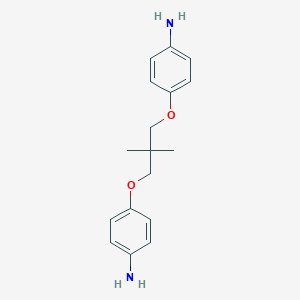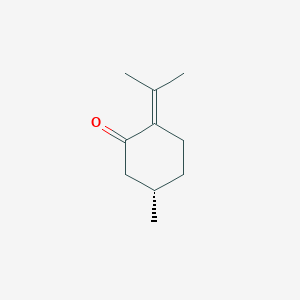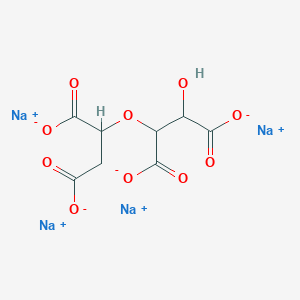
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid, also known as oxaloacetic acid (OAA), is a key intermediate in the Krebs cycle, a vital metabolic pathway that generates energy for cells. OAA plays an essential role in various physiological processes, including gluconeogenesis, amino acid metabolism, and the regulation of mitochondrial functions. Due to its importance in cellular metabolism, OAA has been extensively studied in scientific research.
Mécanisme D'action
OAA acts as a key intermediate in the Krebs cycle, where it is converted to other metabolites, such as citrate, isocitrate, and α-ketoglutarate. OAA also plays a role in gluconeogenesis, where it is converted to phosphoenolpyruvate, a precursor for glucose synthesis. OAA has been shown to regulate mitochondrial functions, including the production of ATP and the regulation of reactive oxygen species (ROS) levels.
Effets Biochimiques Et Physiologiques
OAA has various biochemical and physiological effects on cells. It has been shown to regulate the expression of genes involved in glucose metabolism, lipid metabolism, and oxidative stress. OAA has also been shown to modulate the activity of enzymes involved in energy metabolism, including pyruvate dehydrogenase and ATP synthase. In addition, OAA has been shown to have antioxidant properties and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
OAA has several advantages for lab experiments, including its availability, stability, and ease of use. OAA is readily available from commercial sources and can be stored for extended periods without degradation. OAA is also easy to use in experiments, as it can be added to cell cultures or used as a substrate for enzymes. However, OAA has some limitations, including its potential toxicity at high concentrations and its susceptibility to degradation by enzymes and other cellular components.
Orientations Futures
There are several future directions for the study of OAA. One area of research is the investigation of the role of OAA in mitochondrial dysfunction and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular disease. Another area of research is the development of OAA-based therapies for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the use of OAA as a tool for the investigation of metabolic pathways and cellular functions is an area of ongoing research.
Méthodes De Synthèse
OAA can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of malic acid with sodium chlorite and hydrogen peroxide, followed by the oxidation of the resulting product. Enzymatic synthesis involves the use of enzymes, such as malate dehydrogenase and pyruvate carboxylase, to catalyze the conversion of malate to OAA. Microbial fermentation involves the use of microorganisms, such as Aspergillus niger and Escherichia coli, to produce OAA through metabolic pathways.
Applications De Recherche Scientifique
OAA has been widely studied in scientific research due to its role in cellular metabolism. It has been used as a substrate for various enzymes, including pyruvate carboxylase, in the study of biochemical pathways. OAA has also been used as a tool for the investigation of mitochondrial functions and the regulation of energy metabolism. In addition, OAA has been studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
Propriétés
Numéro CAS |
111451-13-9 |
|---|---|
Nom du produit |
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid |
Formule moléculaire |
C8H11NaO10 |
Poids moléculaire |
354.09 g/mol |
Nom IUPAC |
tetrasodium;2-(1,2-dicarboxylatoethoxy)-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4 |
Clé InChI |
HEVUDNOESBVZAL-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Synonymes |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





